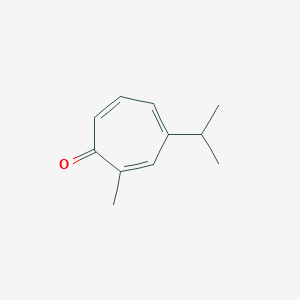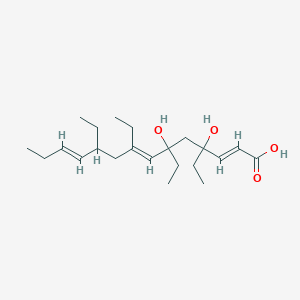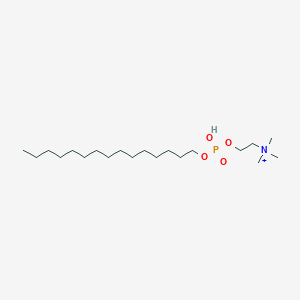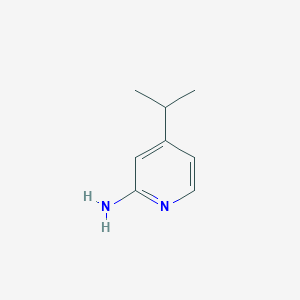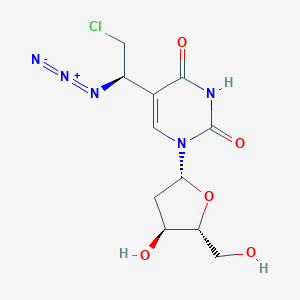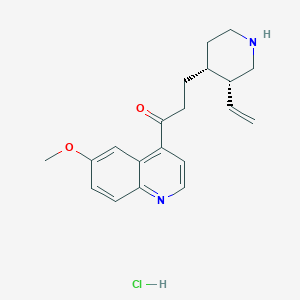![molecular formula C6H11NO2 B118593 N-[(2S)-3-oxobutan-2-yl]acetamide CAS No. 142924-42-3](/img/structure/B118593.png)
N-[(2S)-3-oxobutan-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-3-oxobutan-2-yl]acetamide, commonly known as NAA, is a chemical compound that has gained significant attention in the scientific research community. NAA is a derivative of the amino acid aspartic acid and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
NAA has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that NAA has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, NAA has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
Mecanismo De Acción
The mechanism of action of NAA is not fully understood, but it is believed to involve the modulation of glutamate metabolism in the brain. Glutamate is an excitatory neurotransmitter that is involved in many neurological processes, including learning and memory. NAA may act to regulate the levels of glutamate in the brain, thereby improving cognitive function and reducing inflammation.
Efectos Bioquímicos Y Fisiológicos
NAA has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of glutathione, a powerful antioxidant, in the brain. Additionally, NAA has been shown to increase the levels of ATP, the primary energy source for cells, in the brain. These effects may contribute to the neuroprotective properties of NAA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, NAA has been extensively studied, and its properties and effects are well understood. However, one limitation of using NAA in lab experiments is that it can be expensive to obtain in large quantities. Additionally, the mechanism of action of NAA is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are many potential future directions for research on NAA. One area of interest is the development of NAA-based therapeutics for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of NAA and its effects on glutamate metabolism in the brain. Finally, there is a need for more studies to determine the safety and efficacy of NAA in humans.
Conclusion
In conclusion, N-[(2S)-3-oxobutan-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community. It has potential therapeutic applications in various neurological disorders and has been shown to have neuroprotective effects and improve cognitive function in animal models. While there are limitations to using NAA in lab experiments, it remains a promising area of research for the future.
Métodos De Síntesis
The synthesis of NAA involves a multistep process that begins with the reaction of aspartic acid with acetic anhydride. The product of this reaction is then treated with sodium borohydride to reduce the imide group to an amine. The final step involves the acetylation of the amine group with acetic anhydride to produce NAA.
Propiedades
Número CAS |
142924-42-3 |
|---|---|
Nombre del producto |
N-[(2S)-3-oxobutan-2-yl]acetamide |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
N-[(2S)-3-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
Clave InChI |
IRVPUNRJDRXQBL-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)C)NC(=O)C |
SMILES |
CC(C(=O)C)NC(=O)C |
SMILES canónico |
CC(C(=O)C)NC(=O)C |
Sinónimos |
Acetamide, N-(1-methyl-2-oxopropyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








